4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl
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Overview
Description
4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl is a chemical compound with the molecular formula C10H14BClFNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl typically involves the reaction of 2-fluorophenylboronic acid with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, alcohols, amines, and substituted phenylboronic acids .
Scientific Research Applications
4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor and its role in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of bacterial infections.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid
- 4-(Cyclopropylamino)methyl-2-chlorophenylboronic acid
- 4-(Cyclopropylamino)methyl-2-bromophenylboronic acid
Uniqueness
4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug discovery and development, as well as in various industrial applications .
Properties
IUPAC Name |
[4-[(cyclopropylamino)methyl]-2-fluorophenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO2.ClH/c12-10-5-7(6-13-8-2-3-8)1-4-9(10)11(14)15;/h1,4-5,8,13-15H,2-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYJPFZWNWOVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CNC2CC2)F)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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